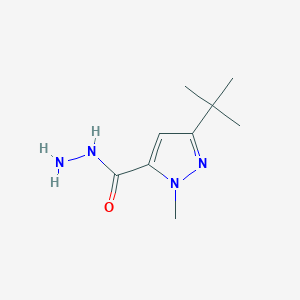

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide

Beschreibung

Historical Context and Development of Pyrazole Hydrazides

The pyrazole scaffold, first synthesized by Ludwig Knorr in 1883 via condensation of β-diketones with hydrazines, has become a cornerstone of heterocyclic chemistry. Pyrazole hydrazides emerged as a specialized subclass in the mid-20th century, following the isolation of the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds in 1959. The specific compound 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide represents a modern advancement in this lineage, synthesized through strategic modifications of Knorr-type reactions. Its development aligns with the broader shift toward functionalized pyrazoles for agrochemical and pharmaceutical applications, particularly after the 1990s when steric and electronic tuning via tert-butyl groups became a focus for enhancing bioactivity.

Key milestones include:

- 2000s : Optimization of copper-catalyzed cyclization methods for pyrazole hydrazides, enabling efficient large-scale production.

- 2010s : Structural characterization of this compound via NMR and X-ray crystallography, confirming planar geometry and regioselective substitution patterns.

- 2020s : Application as a key intermediate in fungicide synthesis, notably in derivatives targeting succinate dehydrogenase inhibition.

Structural Classification in Heterocyclic Chemistry

This compound belongs to the 1H-pyrazole-3-carbohydrazide family, characterized by:

The conjugated π-system delocalizes electron density across N1–C3–N2–C5, with bond lengths of ~1.33 Å for C-N bonds. Spectroscopic studies (IR, UV-Vis) reveal characteristic absorptions at 1654 cm⁻¹ (C=O stretch) and 3236 cm⁻¹ (N-H stretch).

Nomenclature and Registry Identifiers

Systematic Name :

5-(tert-Butyl)-2-methyl-2H-pyrazole-3-carbohydrazide.

Registry Identifiers :

- CAS Number : 1111234-95-7

- PubChem CID : 58201711

- SMILES : CC(C)(C)C1=NN(C(=C1)C(=O)NN)C

- InChIKey : UTJLHKSBJICWDO-UHFFFAOYSA-N

Molecular Formula : C₉H₁₆N₄O

Molecular Weight : 196.25 g/mol.

Significance in Pyrazole Chemistry Research

This hydrazide derivative is pivotal for three research domains:

- Agrochemical Development : Serves as a precursor for fungicides like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which inhibit fungal succinate dehydrogenase.

- Medicinal Chemistry : The hydrazide moiety enables synthesis of:

- Coordination Chemistry : Acts as a polydentate ligand for transition metals (e.g., Cu²⁺), forming complexes with catalytic activity in oxidation reactions.

Recent studies highlight its role in synthesizing 1,3,4-oxadiazole hybrids , which exhibit dual antifungal and antibacterial properties with EC₅₀ values as low as 0.47 μg/mL against Gibberella zeae.

Eigenschaften

IUPAC Name |

5-tert-butyl-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-9(2,3)7-5-6(8(14)11-10)13(4)12-7/h5H,10H2,1-4H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJLHKSBJICWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

Overview

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide is a compound belonging to the pyrazole family, characterized by its unique molecular structure, which includes a tert-butyl group and a carboxylic acid hydrazide functional group. Its molecular formula is with a molecular weight of 196.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

The biological activity of pyrazole derivatives, including 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide, is largely attributed to their ability to interact with various biochemical pathways. These compounds can exhibit tautomerism, influencing their reactivity and interactions with biological macromolecules such as proteins and enzymes.

Biochemical Pathways

Research indicates that pyrazole derivatives may inhibit key enzymes involved in metabolic pathways, which could lead to significant therapeutic effects against diseases like cancer. For instance, a study highlighted the development of pyrazole-based inhibitors targeting human lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide. The compound has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 26 | Induction of apoptosis |

| A549 | 0.08 | Autophagy without apoptosis |

| HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |

| MiaPaca-2 | Sub-micromolar | Inhibition of glycolysis |

These results suggest that 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide may serve as a promising candidate for further development in cancer therapy.

Enzyme Inhibition

The compound's interaction with enzymes has been a focal point in research. Its potential to inhibit LDH has been documented, with lead compounds showing low nanomolar inhibition rates . This inhibition can disrupt the metabolic pathways that cancer cells rely on for growth and proliferation.

Case Studies

- Study on LDH Inhibition : A series of pyrazole derivatives were screened for their ability to inhibit LDH enzymatic activity. The study found that certain derivatives exhibited potent inhibition in both enzymatic assays and cell-based models, highlighting the therapeutic potential of these compounds in targeting cancer metabolism .

- Antitumor Activity Assessment : A recent evaluation of various pyrazole derivatives, including the target compound, revealed significant cytotoxicity against multiple cancer cell lines. For example, compounds were tested against HeLa and A549 cells, showing IC50 values indicating effective growth inhibition .

Vergleich Mit ähnlichen Verbindungen

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide (CAS 306937-06-4)

This analogue shares the tert-butyl and pyrazole core but incorporates a 3-methylbenzyl substituent at the 1-position. However, the steric bulk may reduce reactivity in nucleophilic substitution reactions compared to the simpler methyl group in the target compound .

Ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate (CAS 133261-10-6)

A precursor to hydrazide derivatives, this ester has a molecular weight of 210.27 and a logP (XLogP3) of 2.5, indicating moderate hydrophobicity. Hydrolysis of the ester to the carboxylic acid hydrazide introduces the reactive hydrazide group, enabling applications in coordination chemistry or polymer crosslinking .

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|

| Target compound | C₁₁H₁₈N₄O₂* | ~238.29 | 5-tert-butyl, 2-methyl | Polymer additives, synthetic intermediates |

| 3-(Tert-butyl)-1-(3-methylbenzyl)-... | C₁₇H₂₂N₄O | 298.39 | 3-methylbenzyl | Pharmaceutical intermediates |

| Ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate | C₁₁H₁₈N₂O₂ | 210.27 | Ethyl ester | Precursor for hydrazide synthesis |

*Calculated based on structural similarity to .

Hydrazides with Heterocyclic Cores

5-Fluoro-1H-indazole-3-carboxylic acid hydrazide (CAS 1203-98-1)

This indazole-based hydrazide (C₈H₇FN₄O, MW 194.17) features a fluorine atom at the 5-position. The electron-withdrawing fluorine lowers the pKa of the hydrazide proton compared to the target compound, increasing acidity and altering coordination properties in metal complexes .

5-Methoxy-1H-indole-2-carboxylic acid hydrazide

With a methoxy-indole core (C₁₀H₁₁N₃O₂, MW 205.21), this compound exhibits enhanced π-π stacking interactions due to the planar indole ring. Such structural features are advantageous in supramolecular chemistry but may reduce solubility in nonpolar solvents relative to the pyrazole-based target .

Hydrazides in Polymer Science

N-(Benzoyl) stearic acid hydrazide and adipic hydrazide-modified hyaluronic acid (HA-ADH) are widely used to enhance polymer performance. For example:

- N-(Benzoyl) stearic acid hydrazide improves tensile strength and crystallinity in poly(L-lactic acid) (PLLA) by acting as a nucleating agent .

- HA-ADH enables dynamic crosslinking in hydrogels, imparting self-healing properties through reversible hydrazone bonds .

In contrast, the tert-butyl group in 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide may offer superior thermal stability in polymer matrices compared to linear aliphatic hydrazides .

Pharmacologically Active Hydrazides

Isonicotinic acid hydrazide derivatives

The pyridine ring in these compounds facilitates hydrogen bonding with biological targets, whereas the pyrazole core in the target compound may alter pharmacokinetic profiles due to differences in ring electronegativity .

Sulfonamide-linked hydrazides

4-(Benzenesulfonamido)benzoic acid hydrazide serves as an intermediate in synthesizing antimicrobial sulfonamides.

Vorbereitungsmethoden

Cyclization of tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid

One established method involves reacting tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid, which undergoes cyclization to form the pyrazole ring with the desired substitution pattern. This reaction is typically conducted in polar solvents such as ethanol or methanol, sometimes with a catalyst to facilitate ring closure. The reaction conditions (temperature, time, solvent choice) are optimized to maximize yield and purity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | tert-butyl hydrazine + 2-methyl-3-oxobutanoic acid in EtOH/MeOH, catalyst | Cyclization to 5-tert-butyl-2-methyl-pyrazole-3-carboxylic acid intermediate |

| 2 | Conversion of carboxylic acid to hydrazide via hydrazine hydrate reflux | Formation of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide |

Hydrazinolysis of the corresponding ester

An alternative route involves first synthesizing the methyl ester of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid, followed by hydrazinolysis with hydrazine hydrate under reflux conditions to yield the hydrazide. This method allows for easier purification of the ester intermediate and can improve overall yield.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Methylation of 5-tert-butyl-2-methyl-pyrazole-3-carboxylic acid using catalytic H2SO4 in methanol | Formation of methyl ester intermediate |

| 2 | Reflux with hydrazine hydrate in methanol for 4-5 hours | Conversion to hydrazide with high yield |

This method is supported by analogous syntheses of pyrazine carbohydrazides, where ester intermediates are converted efficiently to hydrazides with yields up to 94%.

Cyclodehydration and related heterocycle formation

In some cases, hydrazinecarbothioamides derived from tert-butyl carbazate are treated with sodium hydroxide under reflux to induce cyclodehydration, yielding pyrazole derivatives with hydrazide functionalities. This approach is more common in synthesizing related heterocycles but provides insight into reaction conditions suitable for hydrazide formation.

- Solvents: Ethanol and methanol are preferred due to their polarity and ability to dissolve reactants and intermediates.

- Temperature: Reflux conditions (approximately 78–85°C) are typically employed to ensure complete reaction.

- Time: Reaction times vary from 4 to 12 hours depending on the step and scale.

- Catalysts: Acid catalysts (e.g., sulfuric acid) are used in esterification; bases (e.g., sodium hydroxide) facilitate cyclodehydration.

- Purification: Crystallization from solvents such as chloroform/petroleum ether or ethanol/dimethylformamide mixtures is common to obtain pure hydrazide.

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid + hydrazine hydrate | tert-butyl hydrazine, 2-methyl-3-oxobutanoic acid | EtOH/MeOH, catalyst, reflux; hydrazine hydrate reflux | Moderate to High | Direct ring formation and hydrazide conversion |

| Esterification + Hydrazinolysis | 5-tert-butyl-2-methyl-pyrazole-3-carboxylic acid | Methanol + catalytic H2SO4; hydrazine hydrate reflux | Up to 94% | Two-step process with easy purification |

| Cyclodehydration from carbazate derivatives | tert-butyl carbazate + ammonium thiocyanate | Benzene reflux; NaOH reflux in ethanol | Moderate | Used for related heterocycles synthesis |

- The cyclocondensation of β-diketones with hydrazine derivatives is a well-established, high-yielding approach for pyrazole ring construction.

- Hydrazinolysis of esters is a reliable method for converting carboxylic acid derivatives to hydrazides, often yielding high purity products suitable for further functionalization or biological testing.

- Industrial scale-up requires attention to solvent recovery, reaction time optimization, and minimizing hazardous reagents. Some reported methods using explosive or toxic reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone) are less favorable for large-scale synthesis.

- Direct isolation of hydrazides can be challenging due to solubility; crystallization and chromatographic purification are effective strategies.

- Spectroscopic data (IR, NMR, MS) confirm the formation of the hydrazide group, with characteristic absorption bands for NH and C=O groups.

The preparation of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide is most efficiently achieved via cyclization of tert-butyl hydrazine with suitable β-diketone precursors followed by hydrazinolysis of the carboxylic acid or ester intermediate. These methods provide good yields, manageable reaction conditions, and scalability potential. Optimization of solvent systems, reaction times, and purification techniques are critical for obtaining high-purity material for research and industrial applications.

Q & A

Basic: What are the standard synthetic routes for 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide?

The synthesis typically involves cyclization of β-ketoesters or analogous precursors with hydrazine derivatives. A common method includes:

Pyrazole ring formation : Reacting a β-ketoester with tert-butyl hydrazine under acidic or basic catalysis to form the pyrazole core.

Carboxylation : Introducing the carboxylic acid group via oxidation or hydrolysis.

Hydrazide formation : Converting the carboxylic acid to its hydrazide derivative using hydrazine hydrate.

Key conditions include controlled temperatures (60–100°C) and catalysts like HCl or NaOH for cyclization .

Advanced: How can regioselective functionalization of the hydrazide group be optimized for derivative synthesis?

Regioselective modification often employs nucleophilic acyl substitution or condensation reactions:

- Acylation : Reacting the hydrazide with acyl chlorides or anhydrides in inert solvents (e.g., THF) at 0–25°C.

- Condensation with carbonyl compounds : Using aldehydes/ketones under acidic conditions (e.g., acetic acid) to form hydrazones.

- Heterocycle formation : For triazole derivatives, react with phenyl isothiocyanate followed by NaOH-mediated cyclization .

Critical factors : Solvent polarity, stoichiometry of reagents, and temperature control to avoid side reactions.

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR : H and C NMR to confirm pyrazole ring protons (δ 6.5–7.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm).

- IR : Peaks at 1650–1700 cm (C=O stretch of hydrazide) and 3200–3350 cm (N-H stretch).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can computational methods improve reaction design for this compound?

- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., DFT studies for cyclization energetics).

- Machine learning : Train models on existing hydrazide synthesis data to optimize solvent/catalyst combinations.

- In silico screening : Evaluate steric/electronic effects of substituents (e.g., tert-butyl’s bulkiness) on reactivity .

Basic: How to design bioactivity studies for hydrazide derivatives?

Target selection : Prioritize enzymes/receptors (e.g., antimicrobial targets like dihydrofolate reductase).

In vitro assays :

- Antimicrobial : Broth microdilution (MIC values against Gram+/Gram- bacteria).

- Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models.

Dose-response analysis : Use logarithmic concentration ranges (0.1–100 μM) to determine IC/EC .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

- Source analysis : Compare purity levels (HPLC data), stereochemical integrity (chiral HPLC/X-ray), and assay conditions (e.g., pH, solvent).

- Metabolomics : Identify metabolic stability differences via LC-MS/MS.

- Structural analogs : Test derivatives to isolate the role of tert-butyl vs. methyl groups in activity .

Basic: What are the stability considerations for this hydrazide during storage?

- Hydrolysis risk : Store in anhydrous conditions (desiccator, argon atmosphere).

- Light sensitivity : Use amber vials to prevent photodegradation of the pyrazole ring.

- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .

Advanced: How to analyze reaction intermediates using tandem mass spectrometry (MS/MS)?

- Fragmentation patterns : Monitor m/z peaks for hydrazide (M+H ~ 250–300 Da) and acylated intermediates.

- Isotopic labeling : Use N-hydrazine to track incorporation into the hydrazide group.

- High-resolution MS : Resolve isobaric impurities (e.g., tert-butyl vs. isobutyl isomers) .

Basic: What solvents are optimal for recrystallization?

- Polar aprotic : DMF or DMSO for high solubility at elevated temperatures.

- Mixed solvents : Ethanol/water (7:3 v/v) for gradual cooling crystallization.

- Yield vs. purity trade-off : Larger crystals from slow evaporation (e.g., ethyl acetate) .

Advanced: How to design structure-activity relationship (SAR) studies for substituted pyrazole hydrazides?

Substituent libraries : Synthesize analogs with varied alkyl/aryl groups at the 2- and 5-positions.

3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electrostatic features with bioactivity.

Docking simulations : Map interactions with target proteins (e.g., hydrophobic pockets accommodating tert-butyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.